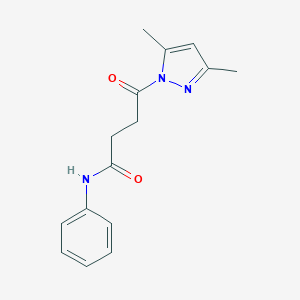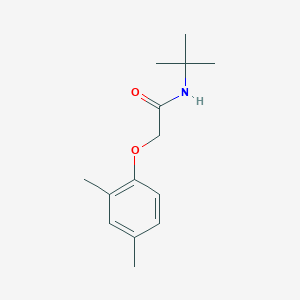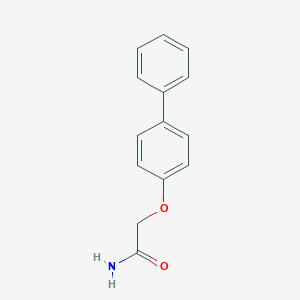
N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)benzamide, commonly known as CTB or CTB-01, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CTB is a synthetic compound that was first synthesized in 2008 and has since been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
CTB is a small molecule that can cross the blood-brain barrier and bind to specific proteins on the surface of cells. The exact mechanism of action of CTB is not fully understood, but it is believed to interact with ion channels and other membrane proteins to modulate their activity. CTB has also been shown to bind to gangliosides, which are lipid molecules that are involved in cell signaling and communication.
Biochemical and Physiological Effects:
Studies have shown that CTB can modulate the activity of ion channels and other membrane proteins, leading to changes in cellular signaling and communication. CTB has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro. In addition, CTB has been used as a tool for studying the structure and function of membrane proteins, as well as for tracing neuronal pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB is its ability to cross the blood-brain barrier and bind to specific proteins on the surface of cells. This makes it a valuable tool for studying the regulation of ion channels and other membrane proteins in the brain. However, CTB also has some limitations, including its potential toxicity at high concentrations and its relatively short half-life in vivo.
Orientations Futures
There are many potential future directions for research on CTB, including further studies of its mechanism of action and its effects on ion channels and other membrane proteins. CTB could also be used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in studies of cancer and other diseases. In addition, the development of new CTB derivatives and analogs could lead to the discovery of new compounds with even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 5-chloro-2-methylbenzoic acid with trifluoromethyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure CTB.
Applications De Recherche Scientifique
CTB has been used in a variety of scientific research applications, including as a fluorescent tracer for neuronal pathways in the brain, as a tool for studying the regulation of ion channels, and as a probe for investigating the structure and function of membrane proteins. CTB has also been used in studies of the immune system and in cancer research.
Propriétés
Formule moléculaire |
C15H11ClF3NO |
|---|---|
Poids moléculaire |
313.7 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-2-7-12(16)8-13(9)20-14(21)10-3-5-11(6-4-10)15(17,18)19/h2-8H,1H3,(H,20,21) |
Clé InChI |
HLGHVVFACZDDLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B250176.png)
![N-[(2-ethoxyphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250177.png)
![N-[(mesitylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B250178.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-phenylthiourea](/img/structure/B250181.png)
![2-iodo-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B250182.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250183.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-mesitylacetamide](/img/structure/B250185.png)
![N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B250186.png)



![methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate](/img/structure/B250223.png)
